molecular formula C25H18BrN3O3 B4948249 2-[(5-Bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one

2-[(5-Bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B4948249
M. Wt: 488.3 g/mol
InChI Key: RXEPXVOITVRMEH-UHFFFAOYSA-N
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Description

2-[(5-Bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features both indole and quinazoline moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinazoline intermediates, followed by their coupling under specific conditions. Common reagents include brominating agents, methylating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The quinazoline ring can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole-quinazoline compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The indole and quinazoline moieties can bind to various enzymes and receptors, modulating their activity. This interaction can affect multiple pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3-phenyl-3,4-dihydroquinazolin-4-one
  • 2-[(5-Bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3-(4-hydroxyphenyl)-3,4-dihydroquinazolin-4-one

Uniqueness

The presence of the 4-methoxyphenyl group in 2-[(5-Bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one distinguishes it from similar compounds. This group can influence the compound’s chemical reactivity and biological activity, making it a unique candidate for further research and development.

Properties

IUPAC Name

2-[(5-bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(4-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18BrN3O3/c1-28-22-12-7-15(26)13-19(22)20(24(28)30)14-23-27-21-6-4-3-5-18(21)25(31)29(23)16-8-10-17(32-2)11-9-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEPXVOITVRMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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